Optimized Lipophilicity for Enhanced Permeability: Ethyl 2-Methyl-5-nitrofuran-3-carboxylate vs. Nifurtimox and Nifuratel
Ethyl 2-methyl-5-nitrofuran-3-carboxylate exhibits a calculated LogP of 2.20, which falls within the optimal lipophilicity range (logD=1÷3) for successful drug absorption [1]. This contrasts with the structurally related nitrofuran drugs nifurtimox and nifuratel, which were experimentally determined to have distribution coefficients (logD) outside this optimal window in an octanol/buffer system at physiological pH [2]. Permeability studies further demonstrate that nitrofuran derivatives with more favorable lipophilicity profiles exhibit significantly enhanced transport across biomimetic barriers, with the PermeaPad (PP) barrier showing substantially greater permeability for all tested nitrofurans compared to a standard polydimethylsiloxane-polycarbonate membrane [2].
| Evidence Dimension | Lipophilicity and predicted permeability |
|---|---|
| Target Compound Data | Calculated LogP = 2.20 |
| Comparator Or Baseline | Nifurtimox and Nifuratel (experimental logD values outside optimal 1-3 range in OctOH/buffer system at pH 7.4) |
| Quantified Difference | Target compound LogP (2.20) falls within optimal range (1-3); comparator drugs fail to meet this criterion. |
| Conditions | Target compound LogP from ChemSrc database [1]; comparator logD values from experimental determination in OctOH/buffer system at pH 7.4 [2] |
Why This Matters
A lipophilicity profile within the optimal range is a critical determinant for successful passive diffusion and absorption, making this compound a more promising starting point for developing bioavailable nitrofuran-based agents compared to several established drugs in the class.
- [1] ChemSrc. Ethyl 2-methyl-5-nitrofuran-3-carboxylate (CAS 68967-34-0) Physical and Chemical Properties. View Source
- [2] T. V. Volkova, et al. “Addressing the knowledge gap on pharmacologically relevant properties of structurally similar nitrofuran class drugs.” Bioorganic & Medicinal Chemistry, 2025, 114, 117672. View Source
